molecular formula C12H13N3O2S B7787955 2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one

2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one

Cat. No.: B7787955
M. Wt: 263.32 g/mol
InChI Key: TYBRMYPGUSLXQJ-RIYZIHGNSA-N
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Description

The compound with the identifier “2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one” is a chemical substance listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and controlled environmental conditions to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of the compound with the identifier “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The exact industrial production methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one” can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: The compound can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

    Addition: The compound can undergo addition reactions where new atoms or groups are added to its structure.

Common Reagents and Conditions

Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.

Scientific Research Applications

The compound with the identifier “2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological studies to investigate its effects on living organisms and biological systems.

    Medicine: The compound can be explored for its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in industrial processes and the production of various chemical products.

Mechanism of Action

The mechanism of action of the compound with the identifier “2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Properties

IUPAC Name

2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8(9-3-5-10(17-2)6-4-9)14-15-12-13-11(16)7-18-12/h3-6H,7H2,1-2H3,(H,13,15,16)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBRMYPGUSLXQJ-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=O)CS1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=O)CS1)/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.